2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid
CAS No.: 175203-34-6
Cat. No.: VC20919563
Molecular Formula: C12H9NO4S
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175203-34-6 |
|---|---|
| Molecular Formula | C12H9NO4S |
| Molecular Weight | 263.27 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H9NO4S/c14-12(15)7-6-18-11(13-7)10-5-16-8-3-1-2-4-9(8)17-10/h1-4,6,10H,5H2,(H,14,15) |
| Standard InChI Key | OTPNRLRDUARFBI-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)O |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)O |
Introduction
2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that combines the structural features of benzodioxin and thiazole rings. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique molecular structure and potential biological activities.
Key Features:
-
Molecular Formula: C12H9NO4S
-
Molecular Weight: 263.27 g/mol
-
PubChem CID: 2821593
Synthesis and Preparation
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid typically involves the condensation of appropriate precursors, such as benzodioxin derivatives and thiazole carboxylic acid precursors. The specific synthetic route may vary depending on the availability of starting materials and desired yields.
Synthetic Approaches:
-
Condensation Reactions: Utilize benzodioxin and thiazole precursors in a condensation reaction to form the desired compound.
-
Cyclization Reactions: Employ cyclization strategies to construct the thiazole ring from appropriate linear precursors.
Biological and Pharmacological Activities
While specific biological activities of 2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid are not extensively documented, compounds with similar structural motifs have shown potential in various therapeutic areas, including antimicrobial and antiproliferative activities.
Potential Applications:
-
Antimicrobial Agents: The presence of the thiazole ring, known for its antimicrobial properties, suggests potential applications in this area.
-
Cancer Research: Thiazole derivatives have been explored for their antiproliferative effects, making this compound a candidate for further investigation.
Chemical Identifiers
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C12H9NO4S/c14-12(15)7-6-18-11(13-7)10-5-16-8-3-1-2-4-9(8)17-10/h1-4,6,10H,5H2,(H,14,15) |
| InChIKey | OTPNRLRDUARFBI-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)O |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume